Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a prop-1-en-2-yl group at the 5-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 3-oxobutanoate with propargylamine, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes may be employed to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other nucleophiles to form amides, acids, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acid, while reduction may produce ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-methanol.
Scientific Research Applications
Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex oxazole derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active oxazole moiety, which can then participate in various biochemical pathways. The prop-1-en-2-yl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methyl-1,2-oxazole-3-carboxylate: This compound lacks the prop-1-en-2-yl group, which may result in different chemical reactivity and biological activity.
Ethyl 5-(prop-1-en-2-yl)-1,2-thiazole-3-carboxylate: The replacement of the oxygen atom in the oxazole ring with sulfur in the thiazole ring can significantly alter the compound’s properties.
Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-4-carboxylate: The position of the ester group on the oxazole ring can influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H11NO3 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 5-prop-1-en-2-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-4-12-9(11)7-5-8(6(2)3)13-10-7/h5H,2,4H2,1,3H3 |
InChI Key |
MACXZPCYSWLDIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(=C)C |
Origin of Product |
United States |
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